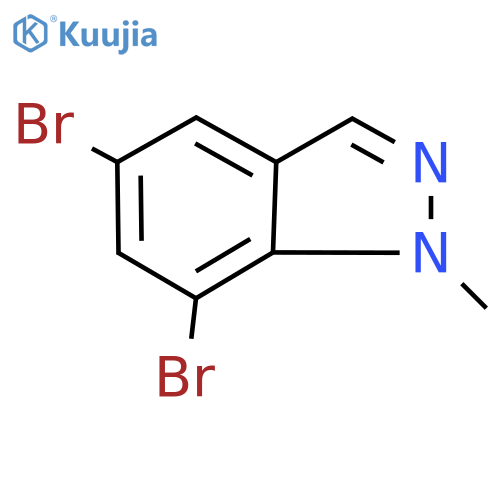

Cas no 1644115-97-8 (5,7-Dibromo-1-methyl-1H-indazole)

1644115-97-8 structure

商品名:5,7-Dibromo-1-methyl-1H-indazole

CAS番号:1644115-97-8

MF:C8H6Br2N2

メガワット:289.95

CID:5081314

5,7-Dibromo-1-methyl-1H-indazole 化学的及び物理的性質

名前と識別子

-

- 5,7-Dibromo-1-methyl-1H-indazole

-

- インチ: 1S/C8H6Br2N2/c1-12-8-5(4-11-12)2-6(9)3-7(8)10/h2-4H,1H3

- InChIKey: YAVXPMBFZJSGHS-UHFFFAOYSA-N

- ほほえんだ: C1(Br)C=C2C(=C(Br)C=1)N(C)N=C2

5,7-Dibromo-1-methyl-1H-indazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR022MEW-250mg |

5,7-Dibromo-1-methyl-1H-indazole |

1644115-97-8 | 95% | 250mg |

$903.00 | 2025-02-13 | |

| abcr | AB609193-1g |

5,7-Dibromo-1-methyl-1H-indazole; . |

1644115-97-8 | 1g |

€1176.40 | 2024-07-19 | ||

| abcr | AB609193-250mg |

5,7-Dibromo-1-methyl-1H-indazole; . |

1644115-97-8 | 250mg |

€614.50 | 2024-07-19 | ||

| Aaron | AR022MEW-500mg |

5,7-Dibromo-1-methyl-1H-indazole |

1644115-97-8 | 95% | 500mg |

$1026.00 | 2025-02-13 | |

| abcr | AB609193-500mg |

5,7-Dibromo-1-methyl-1H-indazole; . |

1644115-97-8 | 500mg |

€856.50 | 2024-07-19 |

5,7-Dibromo-1-methyl-1H-indazole 関連文献

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

1644115-97-8 (5,7-Dibromo-1-methyl-1H-indazole) 関連製品

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1644115-97-8)5,7-Dibromo-1-methyl-1H-indazole

清らかである:99%/99%/99%

はかる:250mg/500mg/1g

価格 ($):364/508/697